3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)-
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Overview
Description
3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Substitution Reactions: Introduction of the m-chlorophenyl groups can be done via electrophilic aromatic substitution reactions.
Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-bis(phenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(ethyl)
Uniqueness
The presence of the m-chlorophenyl groups and the morpholinoethyl moiety might confer unique properties such as increased biological activity or specific binding affinity compared to similar compounds.
Properties
CAS No. |
23338-43-4 |
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Molecular Formula |
C22H21Cl2N3O2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4,6-bis(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-5-1-3-16(13-18)20-15-21(17-4-2-6-19(24)14-17)25-27(22(20)28)8-7-26-9-11-29-12-10-26/h1-6,13-15H,7-12H2 |
InChI Key |
REEFTNKJIDIPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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